molecular formula C9H9ClO2 B13991095 3-Chloro-5,6,7,8-tetrahydrochromen-2-one CAS No. 87937-61-9

3-Chloro-5,6,7,8-tetrahydrochromen-2-one

Cat. No.: B13991095
CAS No.: 87937-61-9
M. Wt: 184.62 g/mol
InChI Key: LLSZHPZQQXEKCF-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydrochromen-2-one is a heterocyclic compound featuring a chromen-2-one (coumarin) backbone with a saturated 5,6,7,8-tetrahydro ring system and a chlorine substituent at the 3-position. This scaffold is of interest due to its structural similarity to bioactive coumarin derivatives, which are known for antimicrobial, antioxidant, and enzyme-inhibitory activities. The synthesis of this compound involves cyclization and halogenation steps, as referenced in heterocyclic chemistry literature .

Key structural attributes:

  • Core structure: Chromen-2-one (coumarin) with a tetrahydro ring system.
  • Substituents: Chlorine at position 2.
  • Molecular formula: C₉H₉ClO₂ (calculated based on analogs).

Properties

CAS No.

87937-61-9

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydrochromen-2-one

InChI

InChI=1S/C9H9ClO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h5H,1-4H2

InChI Key

LLSZHPZQQXEKCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)O2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydrochromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorophenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-Chloro-5,6,7,8-tetrahydrochromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydrochromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized chromen-2-one derivatives .

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydrochromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydrochromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Chromen-2-one Derivatives

3-Bromo-5,6,7,8-tetrahydrochromen-2-one
  • Structure : Bromine replaces chlorine at position 3.
  • Reactivity : Reacts with alkali to form α-ketoazelaic acid, demonstrating distinct reactivity compared to the chloro analog due to halogen electronegativity differences .
  • Applications : Serves as a precursor in synthetic organic chemistry for keto acid derivatives.
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one
  • Structure: Additional chloro-phenyl and methyl substituents on the chromenone ring.
  • Molecular formula : C₁₈H₁₄Cl₂O₂ .

Tetrahydro Heterocyclic Compounds with Chloro Substituents

3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
  • Structure : Naphthyridine core (two fused pyridine rings) with a tetrahydro system and chloro substituent.
  • Molecular weight : 168.62 g/mol .
  • Applications : Used in medicinal chemistry as a building block for kinase inhibitors or neurotransmitter analogs.
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid
  • Structure : Tetrahydro-naphthalene backbone with chloro and carboxylic acid groups.
  • Molecular weight : 210.7 g/mol .
  • Functionality : The carboxylic acid group enhances solubility and enables conjugation in drug design.

Non-Coumarin Chlorinated Heterocycles

3-Chloro-5,6-dihydropyridin-2(1H)-one
  • Structure: Partially saturated pyridinone ring with a chloro substituent.
  • Synthesis : Derived from microwave-assisted hydrazine reactions .
  • Bioactivity: Similar chlorinated pyridinones are investigated for neuroprotective or anti-inflammatory effects.
3-Chloro-5,6,7,8-tetrahydroquinoxalin-2-ol
  • Structure: Quinoxaline derivative with hydroxyl and chloro groups.
  • Purity : ≥95% (lab-grade) .
  • Utility : Intermediate in synthesizing agrochemicals or dyes.

Data Table: Key Properties of 3-Chloro-5,6,7,8-tetrahydrochromen-2-one and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
3-Chloro-5,6,7,8-tetrahydrochromen-2-one C₉H₉ClO₂ 184.6 (estimated) Not reported Coumarin core, chloro substituent
3-Bromo-5,6,7,8-tetrahydrochromen-2-one C₉H₉BrO₂ 229.08 Not reported Bromo analog, alkali-reactive
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one C₁₈H₁₄Cl₂O₂ 333.21 Not reported Multi-substituted, potential bioactivity
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine C₈H₉ClN₂ 168.62 Not reported Naphthyridine core, pharmaceutical use
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C₁₁H₁₁ClO₂ 210.7 Not reported Carboxylic acid functionalization

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